molecular formula C15H12O6 B593541 Plathymenin CAS No. 492-12-6

Plathymenin

Cat. No.: B593541
CAS No.: 492-12-6
M. Wt: 288.255
InChI Key: ZIKILYZOICUSQT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plathymenin is a flavonoid compound that can be isolated from traditional medicinal plants such as Spatholobus suberectus Dunn and propolis from Nepal . This reagent is provided for research purposes to investigate its potential biological activities. Early research indicates that this compound may inhibit the 5-Lipoxygenase (5-LOX) enzyme, a key player in the leukotriene biosynthesis pathway involved in inflammatory processes . Computational docking studies have supported its potential as a 5-LOX inhibitor, suggesting a basis for its research value in studying inflammation . Furthermore, in vitro studies on other flavonoids isolated from the same sources have shown inhibitory effects on the IL-33 signaling pathway, which is a central regulator in allergic and inflammatory disorders . Researchers can utilize this high-purity this compound to further explore its mechanisms and potential applications in biochemical and pharmacological research. This product is labeled "For Research Use Only" (RUO). RUO products are not intended for diagnostic or therapeutic procedures and are not subjected to the same regulatory evaluations as clinical-grade materials . This product must not be used for personal, clinical, or diagnostic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-4,6,14,16,18-20H,5H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKILYZOICUSQT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence, Distribution, and Isolation Methodologies

Flavonoids, the class of compounds to which Plathymenin belongs, are known to be present in Plathymenia reticulata, a tree species native to the Cerrado and Atlantic Forest biomes of Brazil. homepublishing.com.brscience.gov The bark and heartwood of this plant are recognized sources of various polyphenolic compounds, including condensed tannins and other phenolic derivatives. d-nb.info

Distribution within the Plant:

The distribution of flavonoids and other phenolic compounds within Plathymenia reticulata is not uniform. The bark is a primary site of accumulation for these secondary metabolites. homepublishing.com.br Different extraction methods can yield varying profiles of these compounds. For instance, cold alcoholic extraction over a more extended period appears to favor the isolation of flavonols, while hot alcoholic extraction yields a higher concentration of flavones. homepublishing.com.br

General Isolation Approach:

The isolation of flavonoids from plant material typically involves several stages. Initially, the plant material, such as the powdered bark of Plathymenia reticulata, is subjected to extraction with a suitable solvent, commonly an alcohol like ethanol (B145695) or methanol, to create a crude extract. homepublishing.com.br This extract is a complex mixture containing the target flavonoids along with other plant constituents.

Subsequent separation and purification steps are necessary to isolate individual compounds. A common and effective technique for the separation of polyphenols, including flavonoids, is column chromatography.

Polyamide Column Chromatography for Polyphenol Separation

Polyamide column chromatography is a widely utilized and effective method for the separation of polyphenolic compounds from plant extracts. researchgate.net The principle of this technique relies on the formation of hydrogen bonds between the phenolic hydroxyl groups of the compounds and the amide groups of the polyamide stationary phase. The strength of this interaction, and thus the retention of the compound on the column, is influenced by the number and position of hydroxyl groups in the molecule.

The process involves packing a column with a polyamide resin and then passing the crude plant extract through it. A solvent or a gradient of solvents (the mobile phase) is then used to elute the compounds from the column. Compounds with a weaker affinity for the polyamide will elute first, while those with a stronger affinity will be retained longer.

A typical procedure for the separation of flavonoids from a plant extract using polyamide column chromatography might involve the following steps:

Column Packing: The polyamide resin is prepared as a slurry in the initial mobile phase solvent and carefully packed into a glass column to create a uniform stationary phase.

Sample Loading: The crude extract, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of the polyamide column.

Elution: A gradient of solvents is used to separate the compounds. A common gradient starts with a non-polar solvent and gradually increases in polarity. For flavonoid separation, a gradient might begin with water and progress to increasing concentrations of methanol, followed by acetone, and potentially concluding with an ammoniated aqueous solution to elute tightly bound compounds. researchgate.net

Fraction Collection: The eluate from the column is collected in a series of fractions.

Analysis: Each fraction is then analyzed, typically using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify the fractions containing the purified compound of interest.

**Table 1: Compounds Identified in *Plathymenia reticulata***

Compound Class Specific Compound Plant Part
Flavonoids Kaempferol Bark
Tannins Condensed Tannins Bark
Phenolic Compounds General Phenolics Bark

Table 2: Typical Solvent Systems for Polyamide Column Chromatography of Flavonoids

Stage Solvent System Purpose
Initial Elution Water to 100% Methanol Elution of less polar compounds
Gradient Elution Methanol to 100% Acetone Elution of moderately polar flavonoids
Final Elution Acetone to Water with 5% Ammonium Hydroxide Elution of strongly bound polyphenols and tannins

Chemical Synthesis and Derivatization Approaches

Overview of Synthetic Strategies for Flavones and Flavanones

The synthesis of flavones and flavanones typically involves the construction of the characteristic C6-C3-C6 backbone and subsequent cyclization to form the chromanone or chromone (B188151) ring system. Several classical and modern methods have been developed for this purpose.

One of the most common and versatile strategies for synthesizing both flavanones and flavones starts from the corresponding 2'-hydroxychalcones. utm.myresearchgate.net These chalcones are generally prepared through a Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde. utm.my The resulting 2'-hydroxychalcone (B22705) can then be cyclized under different conditions to yield either a flavanone (B1672756) or a flavone (B191248). Acid-catalyzed cyclization of the chalcone (B49325) typically leads to the formation of the flavanone. utm.my For the synthesis of flavones, the 2'-hydroxychalcone can undergo oxidative cyclization using various reagents, such as iodine in dimethyl sulfoxide (B87167) (DMSO). utm.my

A prominent method for flavone synthesis is the Baker-Venkataraman rearrangement . wikipedia.orgwindows.netresearchgate.net This reaction involves the intramolecular rearrangement of a 2-acyloxyacetophenone in the presence of a base to form a 1,3-diketone. wikipedia.orguclan.ac.uk This diketone intermediate can then be cyclized under acidic conditions to afford the flavone scaffold. wikipedia.orgwindows.net This method is highly versatile and has been widely used for the synthesis of various substituted flavones. researchgate.net

Another classical approach for the synthesis of flavones is the Allan-Robinson reaction . wikipedia.orgdrugfuture.comdrugfuture.com This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of its sodium salt to directly form the flavone. wikipedia.orgbiomedres.usyoutube.com While effective, this method often requires harsh reaction conditions. windows.net

Modern synthetic approaches may involve palladium-catalyzed cross-coupling reactions to construct the C-C bonds of the flavonoid skeleton, offering milder reaction conditions and greater functional group tolerance. researchgate.net Furthermore, one-step syntheses of polyhydroxyflavanones from hydroxyacetophenones and hydroxybenzaldehydes have been developed using boric acid as a catalyst in a mixed solvent system, which facilitates the direct coupling and cyclization. clockss.org

Specific Synthetic Routes Involving Plathymenin as a Target or Intermediate

While a dedicated total synthesis of this compound has not been extensively reported in the mainstream literature, its synthesis can be envisioned based on the established methodologies for related polyhydroxyflavanones. This compound is a flavanone with a 6,7-dihydroxy A-ring and a 3',4'-dihydroxy B-ring.

A plausible synthetic route to this compound would start with a suitably protected 2',4',5'-trihydroxyacetophenone as the A-ring precursor. The hydroxyl groups would likely need to be protected, for example, as methoxymethyl (MOM) ethers, to prevent unwanted side reactions. researchgate.net This protected acetophenone (B1666503) would then be condensed with a protected 3,4-dihydroxybenzaldehyde (protocatechualdehyde) via a Claisen-Schmidt condensation to yield the corresponding protected 2'-hydroxychalcone. utm.myresearchgate.net Subsequent acid-catalyzed cyclization of this chalcone, followed by deprotection of the hydroxyl groups, would afford this compound. researchgate.net

Alternatively, the synthesis of the isomeric flavone, 6,7,3',4'-tetrahydroxyflavone, has been achieved. biosynth.com The strategies employed in these syntheses could be adapted for this compound. For instance, the synthesis of 4',5,7-trihydroxyflavanone (naringenin) and 3',4',5,7-tetrahydroxyflavanone (eriodictyol) has been accomplished via the cyclization of their respective chalcone precursors, which were synthesized from protected 2-hydroxyacetophenones and benzaldehydes. researchgate.netutm.my

The lamellarins are a family of marine alkaloids that possess a complex polycyclic aromatic structure. researchgate.netmdpi.comresearchgate.net Many synthetic approaches towards lamellarins employ a modular strategy, where different fragments of the molecule are synthesized separately and then coupled together. researchgate.netmdpi.com

Given the structural similarity between the dihydroxyphenyl B-ring of this compound and the corresponding aromatic rings found in many lamellarins, it is conceivable that this compound or a derivative could serve as a precursor or a building block in a modular synthesis of these alkaloids. researchgate.netmdpi.comnii.ac.jp The synthesis of lamellarins often involves the construction of a substituted pyrrole (B145914) core, which is then elaborated with various aromatic groups. researchgate.netmdpi.comnih.gov A derivative of the B-ring of this compound could potentially be introduced into the lamellarin scaffold through cross-coupling reactions. While no direct reports of using this compound for this purpose have been found, the principle of modular synthesis in the lamellarin field supports this possibility. researchgate.netnih.gov

Chemical Modification and Analogue Generation (if reported)

The chemical modification of natural products is a common strategy to explore structure-activity relationships (SAR) and to develop new analogues with improved biological activities. spu.edu.synih.govslideshare.net For a polyhydroxyflavanone like this compound, several functional groups are available for chemical modification.

The phenolic hydroxyl groups are the most reactive sites and can undergo various reactions such as:

Alkylation and Acylation: The hydroxyl groups can be converted to ethers (e.g., methylation) or esters (e.g., acetylation) to study the importance of free hydroxyls for biological activity.

Glycosylation: Attachment of sugar moieties to the hydroxyl groups can increase water solubility and alter pharmacokinetic properties.

Formation of other derivatives: The hydroxyl groups can be used as handles to introduce other functionalities.

The aromatic rings can also be subjected to electrophilic substitution reactions, although the high density of hydroxyl groups can make selective functionalization challenging.

While specific reports on the chemical modification and analogue generation of this compound are scarce in the reviewed literature, the general principles of flavonoid derivatization are well-established. acs.org For example, studies on other flavonoids have shown that the number and position of hydroxyl groups, as well as the presence of other substituents, can significantly influence their biological activities, such as antioxidant and anticancer effects. utm.myacs.orgresearchgate.net Therefore, the synthesis of this compound analogues with varied substitution patterns on both the A and B rings would be a valuable endeavor for exploring its therapeutic potential.

Molecular Mechanisms of Action and Pre Clinical Pharmacology

Anti-inflammatory Activities and Molecular Targets

Plathymenin's anti-inflammatory profile is attributed to its multi-targeted approach within the inflammatory cascade. It directly interferes with the production of inflammatory mediators and disrupts the signaling pathways that perpetuate the inflammatory response.

Inhibition of 5-Lipoxygenase (5-LOX)

This compound has been identified as an inhibitor of 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. chemsrc.com Leukotrienes are potent pro-inflammatory mediators involved in a variety of inflammatory diseases. mdpi.comnih.gov The inhibition of 5-LOX by this compound represents a significant mechanism for its anti-inflammatory action, as it directly curtails the production of these inflammatory molecules. chemsrc.comnih.gov Studies have shown that flavonoids, the class of compounds to which this compound belongs, can exhibit inhibitory activity against 5-lipoxygenase. chemsrc.com

Modulation of Pro-inflammatory Cytokine Production

A crucial aspect of this compound's anti-inflammatory activity is its ability to modulate the production and signaling of pro-inflammatory cytokines. These signaling proteins are central to initiating and sustaining inflammatory responses.

Research investigating the effects of flavonoids from Nepalese propolis on the Interleukin-33 (IL-33) signaling pathway revealed that this compound, along with several other isolated flavonoids, did not have an effect on this specific pathway or on cytokine expression in bone marrow-derived mast cells. nih.gov In the studied context, other compounds were identified as the primary agents responsible for the observed anti-inflammatory activity through the inhibition of IL-33-induced activation of NF-κB. nih.gov

This compound has been associated with the reduction of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine implicated in systemic inflammation. chemfaces.cnchemfaces.cn By downregulating TNF-α, this compound can mitigate the downstream inflammatory effects mediated by this key cytokine. mdpi.comscientificarchives.com

Further contributing to its anti-inflammatory properties, this compound has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS). chemfaces.cnresearchgate.net iNOS is an enzyme that produces large quantities of nitric oxide, a molecule that plays a significant role in the pathophysiology of inflammation. nih.govmdpi.com The inhibition of iNOS by this compound leads to a decrease in nitric oxide production, thereby reducing its pro-inflammatory effects.

This compound also demonstrates inhibitory effects on Cyclooxygenase-2 (COX-2), an enzyme that is crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain. chemfaces.cnresearchgate.netwikipedia.org By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins. nih.govnih.gov

Suppression of Nitric Oxide (NO) Production

This compound is a constituent of plant extracts that have been investigated for their anti-inflammatory properties, which are often linked to the modulation of nitric oxide (NO) production. Extracts from Spatholobus suberectus Dunn (SSD), a plant in which this compound is a known bioactive compound, have demonstrated the ability to reduce nitric oxide levels in various pre-clinical models. researchgate.netnih.gov For instance, treatment with aqueous extracts of SSD was found to significantly decrease NO levels in the brain tissues of rats with cerebral ischemia. nih.gov Similarly, studies on RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS) showed that hot-water extracts of Spatholobus suberectus reduced the production of nitric oxide in a dose-dependent manner. researchgate.net The total flavonoids from SSD were also able to normalize NO secretion in RAW264.7 cells following infection with Porcine circovirus 2 (PCV2). nih.gov

However, the direct role of isolated this compound in NO suppression appears to be context-dependent. In a study investigating flavonoids from Nepalese propolis, this compound was one of the compounds that had no effect on the IL-33 signaling pathway or its downstream cytokine expression, a key pathway in regulating inflammation. nih.govfrontiersin.org This contrasts with other flavonoids from the same source which showed significant inhibitory activity. nih.govfrontiersin.org This suggests that while extracts containing this compound exhibit NO-suppressing activity, the effect of the isolated compound may depend on the specific inflammatory pathway being investigated.

Regulation of Oxidative Stress Pathways

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathologies. biorxiv.org this compound is found in plant extracts, notably from Spatholobus suberectus Dunn (SSD), which are recognized for their potent antioxidant activities. researchgate.netnih.gov These extracts have been shown to modulate key components of the cellular antioxidant defense system.

In pre-clinical studies, treatment with SSD extracts has been shown to enhance the activity of crucial antioxidant enzymes. researchgate.net Research on PCV2-induced oxidative stress in RAW264.7 cells demonstrated that total flavonoids from SSD could restore the activity of superoxide (B77818) dismutase (SOD) and the content of glutathione (B108866) (GSH), while reducing levels of glutathione disulfide (GSSG), xanthine (B1682287) oxidase (XOD), and myeloperoxidase (MPO). nih.gov Furthermore, in an in vivo model of cerebral ischemia, SSD treatment increased the activity of SOD and glutathione peroxidase (GPx) while reducing levels of the lipid peroxidation marker malondialdehyde (MDA). nih.gov These findings indicate that the extracts containing this compound play a significant role in regulating pathways related to oxidative stress, although the specific contribution of isolated this compound to these effects requires further elucidation. nih.govnih.gov

Anticancer Potential in Pre-clinical Models

Cytotoxic Effects on Cancer Cell Lines (e.g., Breast Cancer, Triple-Negative Breast Cancer)

The anticancer potential of this compound, primarily as a component of Spatholobus extracts, has been evaluated against various cancer cell lines. Triple-negative breast cancer (TNBC) is a particularly aggressive subtype that lacks estrogen receptors (ER), progesterone (B1679170) receptors (PR), and HER2 expression, making it difficult to treat with targeted therapies. invivogen.comfrontiersin.org

Research indicates that extracts from Spatholobus suberectus Dunn (SSD), which contains this compound, exhibit cytotoxic and anti-proliferative effects against breast cancer cells. nih.gov Notably, isoflavanes isolated from SSD have shown selective inhibitory effects on the proliferation of the ER-positive MCF-7 breast cancer cell line and the ER-negative MDA-MB-231 cell line, which is a model for TNBC. researchgate.net Similarly, studies on Spatholobus littoralis extracts demonstrated moderate to strong cytotoxic effects against T47D (ER-positive) and 4T1 (a murine model of TNBC) cells. researchgate.net While direct cytotoxicity data, such as IC50 values for isolated this compound, are not extensively detailed in the reviewed literature, the consistent anticancer activity of extracts containing it points to its potential role in these effects.

Table 1: Cytotoxic Effects of Compounds Isolated from Spatholobus suberectus on Breast Cancer Cell Lines Data derived from studies on related isoflavanes, not this compound itself, to illustrate activity from the source plant.

Compound (Isoflavane) Cell Line IC50 (µM) Reference
Novel Isoflavane 1 MCF-7 >100 researchgate.net
Novel Isoflavane 2 MCF-7 46.3 researchgate.net
Known Analogue 4 MCF-7 45.4 researchgate.net
Known Analogue 4 MDA-MB-231 54.3 researchgate.net
Known Analogue 6 MCF-7 35.8 researchgate.net

Investigation of Apoptotic and Pyroptotic Mechanisms

Pyroptosis is a form of pro-inflammatory programmed cell death distinct from apoptosis. nih.gov The noncanonical inflammasome pathway, which involves caspase-4/5 in humans, can be triggered by factors like intracellular lipopolysaccharide (LPS), leading to the cleavage of Gasdermin D (GSDMD) and subsequent cell lysis. mdpi.comnih.gov Emerging evidence suggests that this pathway can be modulated by reactive oxygen species (ROS).

Crucially, recent laboratory data has directly linked the anti-cancer activity of Spatholobus suberectus Dunn (SSD) extract to this specific mechanism. A 2021 review highlights that SSD exhibits anti-TNBC properties that are dependent on ROS-induced noncanonical inflammasome pyroptosis. nih.gov Further studies have elaborated that polysaccharides from SSD promote pyroptotic cell death in the TNBC cell lines BT-549 and MDA-MB-231. nih.gov This process was associated with the release of lactate (B86563) dehydrogenase (LDH), a key indicator of cell membrane rupture and pyroptosis. nih.gov This indicates that this compound, as a component of SSD, is part of an extract that leverages this highly specific cell death pathway to exert its anti-TNBC effects. nih.gov

Molecular Docking Studies with Estrogen Receptors (ER-α and ER-β)

Molecular docking is an in-silico method used to predict how a ligand, such as this compound, might bind to a protein receptor. nih.govfrontiersin.org The estrogen receptors ER-α and ER-β are key targets in hormone-dependent cancers. frontiersin.org Designing ligands that selectively bind to one isoform over the other is a significant goal in drug discovery. frontiersin.org

This compound has been identified as a constituent in plants from the Spatholobus genus, which have been analyzed for their potential interaction with estrogen receptors. researchgate.net An in-silico study investigating phenolic compounds from Spatholobus littoralis predicted the interaction mechanisms of its components with ER-α and ER-β. researchgate.net While this compound was listed among the compounds found in this genus, the study highlighted another flavone (B191248), 3'-4'-7-trihydroxy flavone, as having the highest binding energy. researchgate.net Specific binding affinity scores (e.g., in kcal/mol) and detailed interactions for isolated this compound with ER-α and ER-β are not extensively documented in the reviewed literature, indicating an area for future focused research.

Antioxidant Properties

This compound has demonstrated notable antioxidant capabilities in various in vitro assays. These properties are attributed to its chemical structure, which allows it to interact with and neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Free Radical Scavenging Capacity

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. nih.gov this compound has been evaluated for its capacity to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govphcogj.com The principle behind this assay is the neutralization of the DPPH radical by an antioxidant, which leads to a decrease in absorbance that can be measured spectrophotometrically. biotech-asia.org Studies have shown that various plant extracts containing flavonoids exhibit significant DPPH radical scavenging activity. biotech-asia.org The scavenging capacity is often concentration-dependent, with higher concentrations of the antioxidant compound resulting in a greater reduction of the free radical. nih.govnih.gov

The free radical scavenging activity of natural compounds is a significant area of research due to the association of oxidative stress with various diseases. nih.gov The capacity of these compounds to donate a hydrogen atom or an electron to a free radical stabilizes it and terminates the radical chain reaction. biotech-asia.org

Table 1: Investigated Free Radical Scavenging Assays

Assay Principle Relevance
DPPH Radical Scavenging Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical. A common and rapid method to assess the overall free radical scavenging capacity of a compound. biotech-asia.org
Nitric Oxide (NO) Radical Scavenging Evaluates the compound's ability to inhibit nitric oxide radicals. Relevant to inflammatory processes where nitric oxide can contribute to oxidative damage. nih.gov

Impact on Lipid Peroxidation and Metal Ion Chelation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell membrane damage. Transition metal ions, such as iron and copper, can catalyze this process by promoting the formation of highly reactive radicals through reactions like the Fenton and Haber-Weiss reactions. mdpi.comresearchgate.net

Metal chelating agents act as secondary antioxidants by binding to these metal ions, thereby preventing them from participating in redox cycling and initiating lipid peroxidation. mdpi.comaocs.org By forming a stable complex with the metal ion, the chelator can reduce its redox potential and stabilize the oxidized form of the metal. mdpi.com The effectiveness of a chelating agent can depend on the specific metal ion and the substrate involved. For instance, some chelators may effectively suppress copper-induced oxidation but enhance iron-induced oxidation under certain conditions. nih.gov The addition of metal chelators has been shown to significantly reduce lipid peroxidation in biological samples. nih.gov

Antiviral Activity (in pre-clinical models)

The potential of natural compounds as antiviral agents is an active area of research. frontiersin.org Pre-clinical studies are essential to evaluate the efficacy and safety of these compounds before they can be considered for further development. precisionbiosciences.comasherbio.com These in vitro and in vivo models allow for the assessment of a compound's ability to inhibit viral replication and propagation. frontiersin.orgmdpi.com

For instance, the antiviral activity of a compound can be determined by its ability to protect cells from the cytopathic effects induced by a virus. mdpi.com Pre-clinical research on this compound has explored its potential antiviral effects, contributing to the broader search for novel antiviral therapies from natural sources. nih.gov

Other Investigated Biological Activities (pre-clinical)

Beyond its antioxidant and antiviral properties, this compound has been investigated for other specific biological activities in pre-clinical settings. These include its potential to inhibit certain enzymes and interact with specific cellular receptors.

Tyrosinase Inhibitory Activity and Melanogenesis Modulation

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. encyclopedia.pubmedicaljournals.se This enzyme catalyzes the initial and rate-limiting steps in the melanogenesis pathway. researchgate.net The inhibition of tyrosinase is a primary strategy for controlling melanin production, which is relevant in the context of hyperpigmentation disorders. encyclopedia.pubmdpi.com

Various compounds, including flavonoids, have been studied for their tyrosinase inhibitory activity. encyclopedia.pub These inhibitors can act through different mechanisms, such as competitive or mixed-type inhibition, by binding to the active site of the enzyme. mdpi.commdpi.com By modulating tyrosinase activity, these compounds can influence the process of melanogenesis. mdpi.com

M1 Muscarinic Acetylcholine (B1216132) Receptor Binding Affinity

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that play crucial roles in the central and peripheral nervous systems. mdpi.com The M1 subtype, in particular, has been identified as a potential therapeutic target for conditions like Alzheimer's disease due to its involvement in cognitive function. nih.govnih.gov

A number of flavonoids have been screened for their ability to bind to M1 muscarinic acetylcholine receptors. nih.govresearchgate.net These studies typically involve in vitro radioligand binding assays to determine the affinity of the compounds for the receptor. nih.govnih.gov Some flavonoids have been found to exhibit competitive binding affinity for the M1 receptor, suggesting they may interact with the same site as the endogenous ligand, acetylcholine. nih.govresearchgate.net

Psychostimulant Activity (in silico prediction)

Computational, or in silico, studies have been employed to predict the potential biological activities of various natural compounds. One such compound, this compound, has been the subject of molecular docking simulations to evaluate its potential as a psychostimulant. These studies primarily focus on the interaction of this compound with the dopamine (B1211576) transporter (DAT) protein, a key regulator of dopamine levels in the brain and a primary target for many psychostimulant drugs.

Research investigating the psychostimulant potential of compounds from the Bajakah plant (Spatholobus suberectus) identified this compound as a compound with a noteworthy binding affinity for the DAT protein (PDB ID: 4M48). stifera.ac.id Molecular docking analyses are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, like a protein receptor. rasayanjournal.co.in The strength of this interaction is estimated as a binding affinity value, typically measured in kilocalories per mole (kcal/mol), where a more negative value indicates a more stable and potentially stronger interaction. rasayanjournal.co.in

In a comparative in silico analysis, this compound demonstrated a significant binding affinity for the dopamine transporter. stifera.ac.id The study utilized nortriptyline (B1679971), a known monoamine reuptake inhibitor, as a standard ligand for comparison. The results of the docking analysis are detailed in the table below.

Table 1: Molecular Docking Results of this compound and Other Compounds with the Dopamine Transporter (4M48)

CompoundBinding Affinity (kcal/mol)
Nortriptyline (Standard)-10.2
This compound -9.7
Butein-9.4
Eriodictyol-9.2

Data sourced from an in silico study on compounds from the Bajakah plant. stifera.ac.id

The binding affinity of this compound was found to be -9.7 kcal/mol. stifera.ac.id This value is proximate to that of the standard compound, nortriptyline (-10.2 kcal/mol), suggesting a potentially comparable and strong interaction with the dopamine transporter. stifera.ac.id Among the tested compounds from Spatholobus suberectus, this compound exhibited one of the highest binding affinities, surpassed only by the standard ligand. stifera.ac.id This strong predicted binding to DAT suggests that this compound may inhibit the reuptake of dopamine in the synaptic cleft, a primary mechanism of action for many psychostimulant compounds. By blocking DAT, the extracellular concentration of dopamine could increase, leading to enhanced dopaminergic neurotransmission and potential psychostimulant effects.

Further in silico predictions regarding the pharmacokinetic properties of compounds from Spatholobus species, including this compound, have been conducted using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. researchgate.netunmul.ac.id These studies are crucial in the early stages of drug discovery to predict the viability of a compound as a drug candidate. mdpi.com One such study on compounds from Spatholobus suberectus provided predictions for several key parameters. researchgate.netunmul.ac.id

Table 2: Predicted ADMET Properties of this compound

ParameterPredicted Value/Classification
Water Solubility (Log S)-5.57
Gastrointestinal Absorption (GIA)82.50%
Blood-Brain Barrier (BBB) Permeability+1.49
Carcinogenicity-
Caco-2 Permeability-
HepatotoxicityPositive
Acute Oral Toxicity (LD50)-6.73 (Category III)

Data sourced from ADMET prediction studies on Bajakah compounds. researchgate.netunmul.ac.id

The predicted high gastrointestinal absorption and blood-brain barrier permeability suggest that if administered orally, this compound has the potential to be absorbed into the bloodstream and cross into the central nervous system to exert its effects. researchgate.net However, the prediction of hepatotoxicity indicates a potential for liver damage, a factor that would require careful consideration in any further development. unmul.ac.id

It is important to note that in silico predictions are theoretical and require validation through in vitro and in vivo experimental studies to confirm these potential activities and assess the actual pharmacological profile of this compound.

Structure Activity Relationship Sar Studies

Comprehensive Analysis of Plathymenin's Flavonoid Scaffold

The foundational structure of this compound is a flavonoid scaffold, which consists of two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring. researchgate.netresearchgate.net This basic C6-C3-C6 backbone is shared by a vast array of naturally occurring polyphenolic compounds. researchgate.netmdpi.com The specific class of flavonoid is determined by the oxidation state and substitution pattern of the C ring. mdpi.com In the case of this compound, it is a 6,7,3',4'-tetrahydroxyflavanone. mdpi.com

The biological activities of flavonoids are intimately linked to the number, position, and type of substituents on this scaffold. nih.govnih.govoncodesign-services.com Key structural features that influence the bioactivity of the flavonoid core include:

Hydroxylation Pattern: The presence and location of hydroxyl (-OH) groups are critical. For instance, in some flavonoids, hydroxylation at specific positions like C3', C4', and C6 enhances inhibitory activity against certain enzymes, while hydroxylation at other positions, such as C3, can be unfavorable. nih.gov

Double Bonds: The presence of a double bond between carbons 2 and 3 in the C ring is a significant determinant of activity for some biological targets. nih.govnih.gov

Carbonyl Group: The 4-carbonyl group on the C ring is often essential for the biological activity of many flavonoids. nih.gov

Other Substitutions: The addition of other functional groups, such as methoxy, glycosyl, or tertiary amine groups, can dramatically alter the molecule's properties and its interaction with biological targets. nih.govnih.gov For example, the introduction of tertiary amines can improve DNA binding affinity, while methoxylation can decrease inhibitory activity against certain enzymes. nih.govnih.gov

The flavonoid scaffold serves as a versatile template for the design of modulators for various biological targets, including enzymes and receptors. nih.govnih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) and Quantitative Structure-Activity Relationship (QSAR) for Related Compounds

Comparative Molecular Field Analysis (CoMFA) and Quantitative Structure-Activity Relationship (QSAR) are computational techniques used to correlate the biological activity of a series of compounds with their three-dimensional structural properties. ijpsonline.commdpi.comresearchgate.net These methods are instrumental in understanding how changes in a molecule's steric and electrostatic fields affect its interaction with a biological target. ijpsonline.com

In the context of compounds related to this compound, 3D-QSAR studies, including CoMFA, have been employed to build predictive models for various biological activities. researchgate.netmdpi.comnih.govnih.gov These studies typically involve:

Building a Training Set: A series of structurally related compounds with known biological activities is compiled. mdpi.comnih.gov

Molecular Alignment: The molecules in the training set are aligned based on a common substructure or pharmacophore. mdpi.comnih.gov

Calculating Molecular Fields: Steric and electrostatic fields are calculated for each molecule. ijpsonline.com

Statistical Analysis: Partial least squares (PLS) analysis is used to develop a mathematical model that correlates the variations in the molecular fields with the observed biological activities. ijpsonline.com

Statistically significant CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) models are characterized by high cross-validation correlation coefficients (q²) and conventional correlation coefficients (r²). mdpi.comnih.govnih.gov For example, a q² value above 0.6 is generally considered significant. mdpi.com These models can then be used to predict the activity of new, untested compounds and to generate 3D contour maps. nih.govnih.gov These maps visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, guiding the design of more potent and selective compounds. nih.govnih.gov

Identification of Key Structural Features for Specific Biological Activities

Structural Determinants for 5-LOX Inhibition

The inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, is a significant therapeutic target. nih.govnih.govthieme-connect.de The structural features of a molecule that determine its ability to inhibit 5-LOX can vary.

Several mechanisms of 5-LOX inhibition have been identified for natural compounds:

Redox-Active Inhibition: Many inhibitors, particularly polyphenolic compounds, act as antioxidants or reducing agents. nih.govthieme-connect.de They interfere with the catalytic cycle of the enzyme by reducing the active site iron from its ferric (Fe³⁺) state back to the inactive ferrous (Fe²⁺) state. thieme-connect.de The presence of a catechol group (adjacent hydroxyl groups on a benzene (B151609) ring) is often associated with this type of inhibition. thieme-connect.deresearchgate.net

Non-Redox Inhibition: Some compounds inhibit 5-LOX through non-covalent interactions, such as binding to the active site or an allosteric site, without directly affecting the iron's redox state. nih.govthieme-connect.de These inhibitors may compete with the natural substrate, arachidonic acid. thieme-connect.de

Allosteric Inhibition: Certain inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity. nih.govnih.govrcsb.org For example, the natural product 3-acetyl-11-keto-beta-boswellic acid (AKBA) binds to an allosteric site on 5-LOX, wedged between the membrane-binding and catalytic domains. nih.govrcsb.org

Insights from Molecular Docking on Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. github.iounair.ac.idopenaccessjournals.comnutricion.org This technique is crucial for understanding how a molecule like this compound might interact with its biological targets at an atomic level. josa.ro

Molecular docking studies involve several key steps:

Preparation of Receptor and Ligand: Three-dimensional structures of the target protein (receptor) and the small molecule (ligand) are obtained and prepared for the simulation. github.ioplos.org

Docking Simulation: A search algorithm explores various possible binding poses of the ligand within the receptor's binding site. openaccessjournals.com

Scoring and Analysis: A scoring function estimates the binding affinity for each pose, and the most favorable poses are analyzed to identify key interactions. openaccessjournals.com

The interactions identified through molecular docking can include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. nih.govplos.org

Van der Waals Forces: These are weak, short-range interactions that contribute to the binding. nih.govplos.org

Electrostatic Interactions: These occur between charged or polar atoms. openaccessjournals.complos.org

Pi-Interactions: These include π-π stacking and π-alkyl interactions, which are common with aromatic rings like those in flavonoids. plos.orgmdpi.com

The results of molecular docking, often expressed as a binding energy or docking score, can help to rationalize the structure-activity relationships observed experimentally and guide the design of new molecules with improved affinity and selectivity for a specific receptor. unair.ac.idplos.orgmdpi.comresearchgate.netnih.gov

Analogues and Derivatives with Modified Bioactivity Profiles (e.g., Neothis compound)

The synthesis and evaluation of analogues and derivatives of a lead compound are fundamental to structure-activity relationship studies. oncodesign-services.comnih.gov By systematically modifying the structure of a molecule like this compound, researchers can explore how these changes affect its biological activity, leading to compounds with enhanced potency, selectivity, or other desirable properties. oncodesign-services.com

An example of a naturally occurring analogue of this compound is Neothis compound . Neothis compound is a 2',3',4,4',5-pentahydroxychalcone. mdpi.com Chalcones are open-chain flavonoids where the C ring is not closed. This structural difference, the absence of the heterocyclic C ring, can lead to a significantly different biological activity profile compared to the corresponding flavanone (B1672756).

The process of creating and testing analogues can reveal key insights:

Pharmacophore Identification: It helps to identify the essential structural features required for biological activity. oncodesign-services.com

Optimizing Potency: Modifications can lead to derivatives with significantly higher potency than the parent compound. nih.gov

Improving Selectivity: Derivatives can be designed to interact more specifically with one biological target over others, reducing off-target effects.

Modulating Physicochemical Properties: Changes to the structure can alter properties like solubility and metabolic stability.

The study of such analogues is crucial for developing a comprehensive understanding of the SAR of the this compound scaffold and for the rational design of new therapeutic agents.

Advanced Analytical Methodologies for Plathymenin Detection and Characterization

Chromatographic Techniques for Quantification in Complex Biological Matrices (e.g., Cell Extracts)

Chromatographic methods are fundamental for separating plathymenin from other components within intricate biological mixtures, such as cell extracts, enabling accurate quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the analysis of this compound. shimadzu.comwikipedia.org This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. shimadzu.comwikipedia.org In a typical LC-MS/MS workflow, the sample is first injected into a liquid chromatograph, where this compound and other compounds are separated based on their interactions with a stationary phase in the chromatography column. measurlabs.com The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are filtered based on their mass-to-charge ratio (m/z). cognitoedu.org For this compound, a precursor ion with an m/z of 289.07 has been identified. researchgate.net

Tandem mass spectrometry (MS/MS) further enhances specificity by subjecting the selected precursor ion to fragmentation, generating characteristic product ions. wikipedia.org This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification and quantification, even at low concentrations in complex matrices. wikipedia.orgwikipedia.org For instance, a characteristic product ion at m/z 197.08 has been observed for this compound, resulting from a specific molecular rearrangement and loss. researchgate.net The development of ultra-fast liquid chromatography (UFLC) coupled with MS/MS has further improved the speed and efficiency of analyzing this compound in natural product extracts. nih.govmdpi.com

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterDescriptionSource
Precursor Ion (m/z)289.07 researchgate.net
Product Ion (m/z)197.08 researchgate.net
Ionization ModePositive Electrospray Ionization ((+)ESI) is commonly used. researchgate.net
ChromatographyUltra-Fast Liquid Chromatography (UFLC) can be employed for rapid analysis. nih.govmdpi.com

Gas chromatography is another valuable technique for the analysis of volatile or semi-volatile compounds. phenomenex.com For the analysis of this compound, which is a relatively non-volatile flavonoid, a derivatization step is typically required to increase its volatility and thermal stability. organomation.com This process involves chemically modifying the molecule, for instance, by silylation, to make it suitable for GC analysis.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a column. pfc.hrinnovatechlabs.com Separation occurs based on the compound's boiling point and interaction with the stationary phase. phenomenex.com A detector at the end of the column, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used for detection and quantification. innovatechlabs.com While less direct than LC-MS for this compound, GC-MS can provide high-resolution separation and valuable structural information through mass spectral fragmentation patterns. acs.org

High-performance liquid chromatography (HPLC) is a cornerstone technique for creating "fingerprints" of complex mixtures, such as herbal extracts, to identify and quantify their chemical constituents, including this compound. nih.govnih.gov An HPLC system separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. measurlabs.com

By using a standardized HPLC method, a characteristic chromatogram or "fingerprint" can be generated for a specific plant extract. nih.gov This fingerprint displays a unique pattern of peaks, with each peak corresponding to a specific compound. The retention time and peak area of this compound can be compared to a pure standard for identification and quantification. researchgate.net HPLC fingerprinting is essential for the quality control of herbal medicines and has been successfully used to identify this compound in various plant sources, including Spatholobus suberectus and propolis. researchgate.netnih.govmdpi.com

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the carbon-hydrogen framework. slideshare.netjchps.comomicsonline.org Techniques like 1H NMR and 13C NMR reveal the number and types of protons and carbon atoms in the molecule, while 2D NMR experiments (e.g., COSY, HMBC) establish the connectivity between atoms. ipb.pt This information is crucial for confirming the identity of this compound and distinguishing it from its isomers. acs.org The chemical shifts and coupling constants observed in the NMR spectrum are unique to the this compound structure. jchps.comnih.gov

Mass Spectrometry (MS) : As a standalone technique, mass spectrometry provides the molecular weight of this compound and, through fragmentation analysis, offers clues about its structure. cognitoedu.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. oup.com When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. wikipedia.orgsavemyexams.com The pattern of these fragments is characteristic of the original molecule's structure. miamioh.edu For this compound, the molecular ion peak would confirm its molecular weight, and the fragmentation pattern would help to piece together its structural components. cognitoedu.org

Table 2: Spectroscopic Data for this compound

TechniqueKey Information ProvidedSource
NMR (1H, 13C, 2D)Detailed carbon-hydrogen framework, connectivity of atoms, and stereochemistry. slideshare.netjchps.comipb.pt
MS (High Resolution)Accurate molecular weight and elemental composition. Fragmentation patterns reveal structural motifs. cognitoedu.orgoup.comusp.br

Immunoassays for Biological Studies (e.g., ELISA for protein quantification)

While direct immunoassays for this compound itself are not widely reported, immunoassays like the enzyme-linked immunosorbent assay (ELISA) are critical in biological studies investigating the effects of this compound. For instance, in studies examining the anti-inflammatory or antioxidant properties of this compound, ELISA can be used to quantify the levels of specific proteins, such as cytokines or enzymes, in cell cultures or animal models. researchgate.netd-nb.info

For example, if this compound is being investigated for its ability to reduce inflammation, an ELISA could measure the concentration of pro-inflammatory cytokines like TNF-α in samples treated with this compound versus untreated controls. researchgate.net This provides quantitative data on the biological activity of the compound.

Method Validation Considerations for Academic Research (e.g., selectivity, sensitivity)

For any analytical method to be considered reliable for academic research, it must undergo a thorough validation process. ujpronline.comresearchgate.net Key validation parameters include:

Selectivity/Specificity : This ensures that the analytical method can accurately and specifically measure this compound without interference from other compounds present in the sample matrix. elementlabsolutions.comlabmanager.com

Sensitivity : This refers to the lowest concentration of this compound that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ). elementlabsolutions.com High sensitivity is crucial when analyzing samples with trace amounts of the compound.

Accuracy : This is the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of this compound. elementlabsolutions.comlabmanager.com

Precision : This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.comlabmanager.com It is usually expressed as the relative standard deviation (RSD).

Linearity and Range : This establishes that the response of the analytical method is directly proportional to the concentration of this compound over a specific range. elementlabsolutions.comeuropa.eu

Robustness : This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. elementlabsolutions.com

By carefully considering these validation parameters, researchers can ensure that the data generated for this compound is accurate, reliable, and fit for its intended scientific purpose. europa.eu

Future Research Directions and Potential Biotechnological Applications

Elucidation of Additional Molecular Targets and Signaling Pathways

Future research will focus on identifying the specific molecular targets and signaling pathways modulated by plathymenin. Extracts from plants containing this compound, such as Spatholobus suberectus, have been shown to influence critical cellular signaling cascades. For instance, these extracts can modulate the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways, which are often dysregulated in cancer. nih.govnih.gov Furthermore, studies on the hot-water extract of Spatholobus suberectus demonstrated a reduction in the expression of inflammatory proteins like iNOS and COX-II. researchgate.net An extract from the same plant was also found to inhibit the VEGF signaling pathway, which is crucial for angiogenesis. ajol.infosemanticscholar.org

While this compound is a component of these active extracts, one study on flavonoids from Nepalese propolis reported that this compound itself had no effect on the IL-33 signaling pathway, an important cascade in inflammatory responses. chemfaces.comnih.gov In contrast, other flavonoids isolated from the same propolis sample demonstrated significant anti-inflammatory activity by inhibiting this pathway. nih.gov This highlights the need for further studies on pure this compound to distinguish its specific activities from those of other compounds in extracts. A key target for future investigation is 5-Lipoxygenase (5-LOX), an enzyme involved in inflammatory processes, which has been identified as a potential target for this compound. chemsrc.commedchemexpress.com

Development of this compound Derivatives with Enhanced Efficacy or Selectivity

Medicinal chemistry offers a pathway to improve the therapeutic properties of natural compounds through the creation of derivatives. This strategy involves chemically modifying the core structure of this compound to enhance its efficacy, selectivity, or pharmacokinetic profile. General synthetic methods for creating flavones and flavonols, which are structurally related to this compound, are well-established and typically involve multi-step processes like the Baker-Venkataraman reaction or the Algar-Flynn-Oyamada reaction. nih.gov While specific synthetic derivatives of this compound have not been extensively reported, the synthesis of related coumarins and psoralens has been detailed, providing a potential roadmap for creating novel this compound-based molecules. google.comias.ac.inias.ac.in By creating a library of this compound derivatives, researchers could screen for compounds with superior activity against specific molecular targets, potentially leading to the development of more potent and targeted therapies.

Biosynthetic Pathway Elucidation and Biotechnological Production Strategies

Understanding how this compound is synthesized in nature is crucial for its sustainable production. The general biosynthetic pathway for flavonoids begins with the shikimate pathway, which produces precursor molecules that are then assembled into the characteristic flavonoid backbone by enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). nih.govfrontiersin.org Future research should aim to identify the specific enzymes responsible for the final steps of this compound biosynthesis in plants like Plathymenia reticulata. vulcanchem.com

Once the pathway is understood, synthetic biology and metabolic engineering techniques can be employed for biotechnological production. biotechrep.ir This approach offers a sustainable alternative to plant extraction. nih.gov Strategies include:

Microbial Fermentation: Introducing the this compound biosynthetic genes into microbial hosts like E. coli or yeast to create "cell factories" for large-scale production from simple sugars. frontiersin.org

Plant Cell Cultures: Using undifferentiated plant cells (callus or suspension cultures) or hairy root cultures in bioreactors to produce the compound in a controlled environment. researchgate.net This method avoids many of the challenges associated with agricultural production.

These biotechnological platforms could be optimized to increase yields and provide a reliable source of this compound for research and potential commercialization. nih.gov

Integration of In Silico Approaches for Mechanism Prediction

Computational methods, or in silico studies, are powerful tools for accelerating drug discovery by predicting the biological activities and mechanisms of action of compounds like this compound. researchgate.net These approaches include molecular docking, which simulates the interaction between a compound and a protein target to estimate binding affinity. rasayanjournal.co.in

Several in silico studies have already been performed on this compound and other compounds from Spatholobus species. These studies have predicted that this compound has favorable interactions with several important biological targets:

Penicillin-Binding Protein 3 (PBP3): A molecular docking study predicted that this compound binds to the PBP3 receptor of Staphylococcus aureus, suggesting potential antibacterial activity. The binding was predicted to occur at the Asn450, Ser448, and Lys395 amino acid residues. rasayanjournal.co.in

Dopamine (B1211576) Transporter (DAT): In a study screening for psychostimulant activity, this compound was one of three compounds from the bajakah plant that showed a high binding affinity for the dopamine transporter (4M48), with a calculated affinity value of -9.7 kcal/mol. stifera.ac.idresearchgate.net

SARS-CoV-2 Main Protease (Mpro): During research for COVID-19 inhibitors, this compound was analyzed for its potential to inhibit the main protease of the virus. It showed a binding energy of -5.57 kcal/mol in one study. researchgate.net

These computational predictions provide a strong basis for guiding further experimental validation in wet-lab settings. semanticscholar.orgunmul.ac.id

Investigation of Multi-Compound Synergistic Effects in Extracts

The concept of synergy is particularly relevant for traditional remedies like those derived from Spatholobus suberectus (bajakah). caringsunshine.comnih.govathmsi.org Research suggests that understanding how the different compounds within these extracts interact is crucial to explaining their therapeutic properties. caringsunshine.com For example, studies on Spatholobus extracts have noted potent anti-inflammatory, antioxidant, and anticancer activities, which are likely due to the combined action of its many constituents, including this compound, butin, eriodictyol, and various phenolic acids. researchgate.netcaringsunshine.comresearchgate.net Future research should focus on systematically studying these interactions to identify potent combinations and to understand the scientific basis for the traditional use of these medicinal plants.

Pre-clinical Development and Proof-of-Concept Studies in Relevant Disease Models

Before any compound can be considered for human use, it must undergo rigorous preclinical testing in relevant animal models. biorxiv.orgbiorxiv.org These studies are essential for evaluating the efficacy, safety, and pharmacokinetic profile of a potential drug. For flavonoids like this compound, preclinical research often utilizes rodent models to investigate activities such as anxiolytic, anti-inflammatory, and metabolic effects. biorxiv.orgfrontiersin.orgmdpi.com

While there is a lack of published preclinical data on isolated this compound, extracts from Spatholobus suberectus, which contains this compound, have shown promising results in animal studies. For instance:

Anticancer Activity: Treatment with Spatholobus suberectus extract was shown to inhibit tumor growth and metastasis in nude mice models of breast cancer. nih.gov

Anti-pancreatitis Activity: In a rat model of cerulein-induced pancreatitis, the extract demonstrated a protective effect, reducing inflammation and tissue damage. nih.govathmsi.org

These findings provide a strong rationale for advancing pure this compound into dedicated preclinical studies. Future research should utilize established animal models for diseases where in vitro and in silico data suggest potential efficacy, such as inflammatory conditions and specific types of cancer. informaticsjournals.co.in This step is critical for validating the therapeutic potential of this compound and establishing a foundation for future clinical trials.

Q & A

Q. How should researchers disclose negative or inconclusive results in this compound studies?

  • Methodological Answer : Publish negative findings in open-access repositories (e.g., Zenodo, Figshare) with detailed experimental logs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior work transparently to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.